2-(Phenylthio)ethanamine

Catalog No.
S578434
CAS No.
2014-75-7
M.F
C8H11NS
M. Wt
153.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Phenylthio)ethanamine

CAS Number

2014-75-7

Product Name

2-(Phenylthio)ethanamine

IUPAC Name

2-phenylsulfanylethanamine

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

InChI

InChI=1S/C8H11NS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7,9H2

InChI Key

UBKQRASXZMLQRJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCCN

Synonyms

PAES, phenyl-2-aminoethyl sulfide, phenyl-2-aminoethyl sulfide, conjugate acid, phenylthioethylamine

Canonical SMILES

C1=CC=C(C=C1)SCCN

The exact mass of the compound 2-(Phenylthio)ethanamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203124. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Phenylthio)ethanamine (CAS 2014-75-7) is a bifunctional building block featuring a primary amine and a stable phenyl thioether group. In industrial and advanced laboratory settings, it is primarily procured as a precursor for chalcogenated Schiff base ligands, C2-symmetric imidazolidinylidenes, and targeted pharmaceutical scaffolds [1]. Unlike simple aliphatic amines, its soft sulfur donor and hard nitrogen donor enable robust bidentate (N,S) coordination to transition metals such as Palladium(II) and Cobalt(III) [2]. This specific coordination profile is critical for synthesizing high-turnover-number (TON) cross-coupling catalysts and stable metallo-organic frameworks where precise steric bulk and electronic tuning are required [1].

Attempting to substitute 2-(phenylthio)ethanamine with its de-phenylated analog, cysteamine (2-aminoethanethiol), introduces severe processability issues due to the free thiol's rapid oxidation to cystamine disulfides under ambient conditions, ruining stoichiometric precision [1]. Furthermore, substituting with the oxygen analog, 2-(phenoxy)ethanamine, fundamentally alters the coordination chemistry; the hard ether oxygen fails to provide the soft-donor stabilization required for late transition metals like Pd(II), leading to catalyst degradation during high-temperature cross-coupling reactions [2]. The phenyl ring also provides essential steric shielding and lipophilicity that simple alkylthioamines lack, making this exact compound non-interchangeable for high-performance catalytic and pharmaceutical precursor applications[1].

Precursor Suitability: High TON in Suzuki-Miyaura Cross-Coupling

When used to synthesize chalcogenated Schiff base ligands for Palladium(II) complexes, 2-(phenylthio)ethanamine enables the creation of highly active, air-stable catalysts for Suzuki-Miyaura cross-coupling. These complexes achieve massive turnover numbers at ultra-low loadings, vastly outperforming generic simple amine-derived or unoptimized phosphine-free systems [1].

Evidence DimensionCatalyst Turnover Number (TON)
Target Compound DataTON up to 15,800 at 0.006 mol% Pd loading
Comparator Or BaselineStandard phosphine-free Pd baselines (typically require >0.1 mol% loading for similar TON)
Quantified DifferenceMaintains high catalytic efficiency at >15x lower catalyst loading
ConditionsSuzuki-Miyaura coupling using Pd(II) complexes of 2-(phenylthio)ethanamine-derived Schiff bases

Procuring this specific amine allows for the development of highly efficient, air-stable Pd catalysts, drastically reducing precious metal costs in industrial cross-coupling.

Processability: Mechanochemical Transamidation Selectivity

In solvent-free mechanochemical transamidation with phthalimide, 2-(phenylthio)ethanamine demonstrates a highly distinct reactivity profile due to the steric and electronic influence of the bulky phenylthio group, yielding the N-substituted phthalamide at a lower, but highly specific, conversion rate compared to unhindered aliphatic amines [1].

Evidence DimensionMechanochemical Transamidation Yield
Target Compound Data36% isolated yield of N-substituted phthalamide
Comparator Or BaselineAllylamine (62% yield under identical conditions)
Quantified Difference26% lower yield, highlighting the significant steric hindrance of the phenylthio moiety
ConditionsSolvent-free mechanochemical milling with phthalimide at room temperature

Buyers scaling up solvent-free syntheses must select this exact compound when the specific phenylthio pharmacophore is required, while adjusting stoichiometric expectations due to its unique steric bulk.

Handling and Stability: Bidentate N,S-Chelation of Cobalt(III)

2-(Phenylthio)ethanamine acts as a robust bidentate N,S-chelator, forming highly stable discrete cations with transition metals like Cobalt(III). This soft-sulfur/hard-nitrogen combination provides superior resistance to base hydrolysis compared to monodentate amine coordination[1].

Evidence DimensionComplexation Stability
Target Compound DataForms discrete, stable ((2-(phenylthio)ethylamine)-N,S)bis(ethylenediamine)cobalt(III) cations
Comparator Or BaselineMonodentate aliphatic amines (prone to rapid ligand exchange or hydrolysis)
Quantified DifferenceEnables stable isolation of the bidentate Co(III) perchlorate salt without premature metal dissociation
ConditionsAqueous/methanolic synthesis of Co(III) perchlorate complexes

This compound is essential for researchers needing a stable, bidentate thioether-amine ligand to prevent premature metal dissociation in aqueous or basic environments.

Air-Stable Palladium Catalysis

Procured as a primary building block for chalcogenated Schiff base ligands used in ultra-low-loading (0.006 mol%) Suzuki-Miyaura cross-coupling catalysts, serving as a robust alternative to air-sensitive phosphine ligands [1].

Solvent-Free Mechanochemical Synthesis

Utilized as a bulky, functionalized amine precursor in the mechanochemical synthesis of N-substituted phthalamides, where its specific steric profile dictates reaction kinetics and product selectivity [2].

Transition Metal Coordination Probes

Selected for the synthesis of stable Co(III) and Pd(II) N,S-chelates to study base hydrolysis kinetics, metal-ligand electronic interactions, and structural crystallography [3].

XLogP3

1.9

UNII

B0SD0G9QMH

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2014-75-7

Wikipedia

Phenyl-2-aminoethyl sulfide

Dates

Last modified: 08-15-2023

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